molecular formula C27H25NO3 B13940394 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- CAS No. 63149-11-1

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy-

Katalognummer: B13940394
CAS-Nummer: 63149-11-1
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: RDTBRBJIAPEKEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and a phenoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the carboxamide group, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include naphthalene derivatives, amines, and phenols. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce specific functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- can be compared with other similar compounds, such as:

    2-Naphthalenecarboxamide, N-(2-hydroxy-1,1-dimethylethyl)-1,4-dimethoxy-: This compound has a similar naphthalene ring structure but differs in the functional groups attached, leading to different chemical properties and applications.

    2-Naphthalenecarboxamide, N-(1,1-dimethylethyl)-N-hydroxy-:

The uniqueness of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylethyl)phenoxy)phenyl)-1-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Eigenschaften

CAS-Nummer

63149-11-1

Molekularformel

C27H25NO3

Molekulargewicht

411.5 g/mol

IUPAC-Name

N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25NO3/c1-27(2,3)19-9-13-21(14-10-19)31-22-15-11-20(12-16-22)28-26(30)24-17-8-18-6-4-5-7-23(18)25(24)29/h4-17,29H,1-3H3,(H,28,30)

InChI-Schlüssel

RDTBRBJIAPEKEI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.